molecular formula C9H21NO2S B3980748 N-(2-ethylhexyl)methanesulfonamide

N-(2-ethylhexyl)methanesulfonamide

Cat. No. B3980748
M. Wt: 207.34 g/mol
InChI Key: PECAPRBEUJVXIR-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)methanesulfonamide, commonly known as EHM, is a chemical compound that has gained significant attention in the field of scientific research. It is widely used as a solvent for organic compounds and has shown promising results in various biological applications. In

Mechanism of Action

The exact mechanism of action of EHM is not fully understood. However, studies have suggested that EHM interacts with the lipid bilayer of cell membranes, leading to changes in membrane fluidity and permeability. This, in turn, can affect the transport of ions and molecules across the membrane, leading to changes in cell function.
Biochemical and Physiological Effects:
EHM has been shown to have various biochemical and physiological effects in different biological systems. In vitro studies have demonstrated that EHM can inhibit the growth of cancer cells by inducing apoptosis. EHM has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, EHM has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of EHM is its ability to act as a solvent for a wide range of organic compounds. This makes it a versatile tool for various laboratory experiments. Additionally, EHM has low toxicity and is relatively easy to handle. However, EHM has some limitations, such as its high cost and limited availability. Furthermore, EHM can be difficult to remove from samples, which can affect the accuracy of experimental results.

Future Directions

There are several future directions for research on EHM. One area of interest is the development of EHM-based drug delivery systems for the treatment of various diseases. Additionally, further studies are needed to understand the mechanism of action of EHM and its effects on different biological systems. Furthermore, there is a need to explore the potential of EHM as a surfactant in the synthesis of nanoparticles and in the preparation of polymeric materials.
Conclusion:
In conclusion, EHM is a versatile chemical compound that has gained significant attention in the field of scientific research. Its ability to act as a solvent for organic compounds and its promising results in various biological applications make it a valuable tool for laboratory experiments. Further research is needed to explore the potential of EHM in drug delivery systems and to understand its mechanism of action and effects on different biological systems.

Scientific Research Applications

EHM has been extensively used in scientific research for various applications. It is commonly used as a solvent for organic compounds in chromatography and spectroscopy. EHM has also shown promising results in the field of medicinal chemistry, where it has been used as a drug delivery agent due to its ability to cross cell membranes. Additionally, EHM has been used as a surfactant in the synthesis of nanoparticles and in the preparation of polymeric materials.

properties

IUPAC Name

N-(2-ethylhexyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2S/c1-4-6-7-9(5-2)8-10-13(3,11)12/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECAPRBEUJVXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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